2-([1,1'-Biphenyl]-4-yl)-n-propylacetamide
Description
2-([1,1'-Biphenyl]-4-yl)-n-propylacetamide is an acetamide derivative featuring a biphenyl moiety at the α-carbon of the acetamide backbone and an n-propyl substituent on the amide nitrogen. Its molecular formula is inferred as C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol (calculated based on structural analysis). The biphenyl group contributes aromatic rigidity, while the n-propyl chain introduces moderate hydrophobicity.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-N-propylacetamide |
InChI |
InChI=1S/C17H19NO/c1-2-12-18-17(19)13-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) |
InChI Key |
HPVIYTVZOBYUDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-n-propylacetamide typically involves the reaction of 4-bromobiphenyl with n-propylacetamide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of 2-([1,1’-Biphenyl]-4-yl)-n-propylacetamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)-n-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-n-propylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-n-propylacetamide involves its interaction with specific molecular targets. The biphenyl group allows the compound to interact with hydrophobic pockets in proteins, while the propylacetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between 2-([1,1'-Biphenyl]-4-yl)-n-propylacetamide and two structurally related compounds from the evidence:
Key Observations:
Substituent Bulk and Hydrophobicity: The n-propyl group in the target compound offers minimal steric hindrance compared to the mesityl group in ’s compound, which introduces significant bulk and electron-donating methyl groups .
Molecular Weight and Polarity: The target compound has the lowest molecular weight (253.34 g/mol), while ’s compound (345.43 g/mol) is heavier due to the mesityl group and an additional oxygen atom.
Structural Flexibility :
- The n-propyl chain allows conformational flexibility, whereas the 3-phenylpropyl group () introduces rigidity via the phenyl ring, which may influence binding affinity in biological systems .
Hypothetical Property Comparisons (Based on Structural Features)
While the provided evidence lacks experimental data on solubility, melting points, or bioactivity, the following inferences can be made:
Solubility :
- The target compound’s n-propyl group may confer moderate solubility in semi-polar solvents (e.g., ethyl acetate). In contrast, ’s mesityl-substituted compound likely has lower solubility due to steric bulk, while ’s compound may exhibit enhanced lipid membrane permeability due to its phenylpropyl chain.
Thermal Stability :
- The 3-phenylpropyl chain () might enhance binding to hydrophobic protein pockets .
Biological Activity
2-([1,1'-Biphenyl]-4-yl)-n-propylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that the compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and inflammation, contributing to its anticancer and anti-inflammatory effects.
- Receptor Interaction : It is hypothesized to interact with receptors related to pain and inflammation, potentially modulating inflammatory pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Anticancer Activity
A study investigated the effects of this compound on different cancer cell lines. The results demonstrated significant inhibition of cell growth, particularly in breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial properties against Gram-positive and Gram-negative bacteria. In vitro tests indicated that the compound effectively inhibited bacterial growth, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Anti-inflammatory Effects
In a controlled study using a rat model of paw edema induced by formalin, this compound significantly reduced swelling compared to control groups. This effect was comparable to that of standard anti-inflammatory drugs such as diclofenac sodium.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
